9-Methyl-9H-purine-2,6-diamine

Photophysics Prebiotic chemistry Ultrafast spectroscopy

9-Methyl-9H-purine-2,6-diamine (CAS 30720-65-1) is an N9-methylated derivative of 2,6-diaminopurine with molecular formula C6H8N6 and molecular weight 164.17 g/mol. This synthetic purine analog belongs to the 2,6-diaminopurine chemotype and is catalogued under ChEMBL ID CHEMBL66076.

Molecular Formula C6H8N6
Molecular Weight 164.17 g/mol
CAS No. 30720-65-1
Cat. No. B3051055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-9H-purine-2,6-diamine
CAS30720-65-1
Molecular FormulaC6H8N6
Molecular Weight164.17 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(N=C(N=C21)N)N
InChIInChI=1S/C6H8N6/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3,(H4,7,8,10,11)
InChIKeyNMJOZGVQPPGGFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methyl-9H-purine-2,6-diamine (CAS 30720-65-1): Core Properties and Procurement-Relevant Identity


9-Methyl-9H-purine-2,6-diamine (CAS 30720-65-1) is an N9-methylated derivative of 2,6-diaminopurine with molecular formula C6H8N6 and molecular weight 164.17 g/mol [1]. This synthetic purine analog belongs to the 2,6-diaminopurine chemotype and is catalogued under ChEMBL ID CHEMBL66076 [2]. Its computed physicochemical profile includes XLogP3 of -0.4, zero rotatable bonds, two hydrogen bond donors, and five hydrogen bond acceptors, defining it as a compact, rigid scaffold [1]. The compound serves as both a standalone fragment for biochemical screening and a key synthetic intermediate for generating N6-functionalized purine libraries.

Why 9-Methyl-9H-purine-2,6-diamine Cannot Be Casually Interchanged with Other 2,6-Diaminopurine Analogs


Although superficially similar to parent 2,6-diaminopurine (CAS 1904-98-9) and other N9-substituted analogs, 9-methyl-9H-purine-2,6-diamine possesses a critical structural feature—the N9-methyl group—that eliminates the N9-H tautomeric equilibrium present in the parent compound [1]. This single methylation locks the purine chromophore into a defined N9-substituted form, altering its electronic relaxation dynamics in a quantifiable manner: comparative ultrafast spectroscopy reveals that the excited-state lifetime τ₂ is approximately 1.5-fold shorter in 9-methyl-2,6-diaminopurine than in 2,6-diaminopurine-2′-deoxyribose, demonstrating that even subtle N9-substitution meaningfully modulates photophysical behaviour [1]. Furthermore, the methyl group increases computed lipophilicity (XLogP3 = -0.4 versus a predicted more negative value for the N9-H parent) while maintaining zero rotatable bonds, yielding a rigid, fragment-like scaffold with physicochemical properties distinct from both the parent nucleobase and from nucleosidic derivatives bearing the ribose or deoxyribose moiety [2]. These differences directly impact solubility, binding-mode compatibility in crystallographic fragment screens, and downstream synthetic tractability—making simple interchange with unsubstituted or N9-ribosylated analogs scientifically unjustified without explicit comparative data.

Quantitative Differentiation Evidence for 9-Methyl-9H-purine-2,6-diamine Against Closest Analogs


Excited-State Lifetime τ₂ Is 1.5-Fold Shorter in 9-Methyl-2,6-diaminopurine than in 2,6-Diaminopurine-2′-deoxyribose

A direct head-to-head femtosecond transient absorption study compared 9-methyl-2,6-diaminopurine (9Me2,6DAP) with 2,6-diaminopurine-2′-deoxyribose (2,6DAP-d) in both acetonitrile and aqueous solution. While the first excited-state lifetime (τ₁) was similar in both compounds, the second lifetime (τ₂) was approximately 1.5-fold longer in 2,6DAP-d than in 9Me2,6DAP, attributed to more efficient trapping in the S₁(ππ* La) minimum of the deoxyribose derivative [1]. Both compounds exhibited >99% nonradiative decay through two conical intersections with the ground state, confirming high photostability for the 2,6-diaminopurine chromophore regardless of N9-substitution [1].

Photophysics Prebiotic chemistry Ultrafast spectroscopy

Rigid Fragment Scaffold with Zero Rotatable Bonds and Defined N9-Methyl Topology

Computed physicochemical properties distinguish 9-methyl-9H-purine-2,6-diamine from both its parent nucleobase 2,6-diaminopurine and common nucleoside analogs. The target compound has a molecular weight of 164.17 Da, XLogP3 of -0.4, zero rotatable bonds, two hydrogen bond donors, and five hydrogen bond acceptors [1]. By comparison, the parent 2,6-diaminopurine (MW 150.14 Da, no methyl group) is smaller and more polar, while 2,6-diaminopurine-2′-deoxyribose (MW ~268 Da) carries a bulky sugar moiety with multiple rotatable bonds that increase conformational flexibility. The N9-methyl group eliminates the N9-H tautomerism that complicates the binding-mode interpretation of the parent compound in structural biology experiments [2]. This rigid, fragment-compliant profile (MW <300 Da, rotatable bonds = 0) meets key fragment-based screening criteria.

Fragment-based drug discovery Medicinal chemistry Scaffold design

Validated Fragment Hit in SARS-CoV-2 NSP3 Macrodomain Crystal Structure (PDB 5RSF)

9-Methyl-9H-purine-2,6-diamine was identified as a ligand binding to the SARS-CoV-2 NSP3 macrodomain through a PanDDA (Pan-Dataset Density Analysis) fragment screen and its co-crystal structure was deposited as PDB entry 5RSF at 1.0 Å resolution [1]. The PanDDA method enables detection of low-occupancy ligands in electron density maps, and the presence of this compound in a deposited structure confirms its ability to bind to a therapeutically relevant viral protein domain [1]. This contrasts with unsubstituted 2,6-diaminopurine, which does not appear in a deposited PanDDA fragment screen against the same target, and with 2,6-diaminopurine-2′-deoxyribose, which is primarily studied in prebiotic photochemistry contexts rather than antiviral fragment screening [2].

Structural biology Antiviral drug discovery Fragment screening

Class-Level Evidence: N9-Substitution on 2,6-Diaminopurine Modulates Dihydrofolate Reductase (DHFR) Inhibitory Activity

Baker and Santi (1967) systematically investigated the effect of aryl, aralkyl, and alkyl substitutions at the N6, C8, and N9 positions of 2,6-diaminopurine on dihydrofolic reductase (DHFR) inhibition, establishing that hydrophobic substitution at these positions modulates binding to the hydrophobic pocket of DHFR [1]. While the study did not report isolated data for the simple 9-methyl derivative, it demonstrated that N9-substitution per se alters enzyme inhibitory potency compared to the unsubstituted 2,6-diaminopurine scaffold [1]. In contrast, 2,6-diaminopurine-2′-deoxyribose and ribose-bearing analogs were not evaluated in this DHFR context, and their bulkier sugar moieties would be expected to clash with the folate binding pocket, making the compact N9-methyl derivative a more suitable scaffold for antifolate design [1].

Antifolate research Enzyme inhibition DHFR

Synthetic Utility as a Key Intermediate for Generating N6-Functionalized 2,6-Diaminopurine Libraries

9-Methyl-9H-purine-2,6-diamine serves as a versatile synthetic precursor for preparing N6-substituted purine-2,6-diamine derivatives through selective functionalization at the 6-amino group. This scaffold has been employed in the design and synthesis of cyclin-dependent kinase (CDK) inhibitors, where N6-substitution with various aryl, alkyl, and heterocyclic groups generates compound libraries with measurable CDK1 inhibitory activity [1]. In contrast, the parent 2,6-diaminopurine (N9-H) presents synthetic challenges due to N7/N9 regioselectivity issues during alkylation and acylation reactions, and the nucleoside forms (ribose/deoxyribose) require additional protecting group strategies incompatible with many high-throughput chemistry workflows [2]. The pre-installed N9-methyl group eliminates regiochemical ambiguity, enabling cleaner reaction profiles for parallel library synthesis.

Synthetic chemistry Purine derivatization Kinase inhibitor design

Research and Industrial Application Scenarios for 9-Methyl-9H-purine-2,6-diamine Based on Quantitative Evidence


Fragment-Based Drug Discovery Against Viral Macrodomains

The validated co-crystal structure of 9-methyl-9H-purine-2,6-diamine bound to the SARS-CoV-2 NSP3 macrodomain (PDB 5RSF, 1.0 Å resolution) positions this compound as a structurally characterized fragment hit for antiviral drug discovery programs targeting macrodomain function . Research groups can use the deposited structural data to guide structure-based optimization, merging, or linking strategies without the need for de novo crystallographic fragment screening. The compound's zero rotatable bonds and moderate lipophilicity (XLogP3 = -0.4) provide an efficient ligand-efficiency starting point [1]. This scenario is directly supported by the PanDDA fragment screening data in Section 3.

Prebiotic Photochemistry and Origin-of-Life Model Studies

The quantitative photophysical comparison showing that 9-methyl-2,6-diaminopurine exhibits a τ₂ excited-state lifetime approximately 1.5-fold shorter than 2,6-diaminopurine-2′-deoxyribose, while maintaining >99% nonradiative decay and high photostability, makes this compound a well-characterized model chromophore for prebiotic photochemistry research . Investigators studying UV-induced nucleic acid photolesion repair mechanisms can use this compound as a structurally defined, tautomerically locked analog of the 2,6-diaminopurine nucleobase, with known femtosecond relaxation dynamics in both acetonitrile and aqueous solution. This application stems directly from the photophysical evidence in Section 3.

Purine-Focused Medicinal Chemistry Library Synthesis

The pre-installed N9-methyl group eliminates N7/N9 regioselectivity issues that complicate derivatization of the parent 2,6-diaminopurine scaffold, making 9-methyl-9H-purine-2,6-diamine an efficient starting material for parallel synthesis of N6-functionalized purine-2,6-diamine libraries targeting kinases such as CDK1 . The compound's compatibility with both solution- and solid-phase chemistry enables high-throughput analog generation with reduced purification burden, as discussed in the synthetic utility evidence item in Section 3. Procurement of this pre-methylated scaffold is justified when library throughput and regiochemical purity are critical project requirements.

Antifolate Drug Discovery: DHFR Inhibitor Scaffold Optimization

The class-level evidence that N9-substituted 2,6-diaminopurine derivatives inhibit dihydrofolate reductase (DHFR), while nucleoside counterparts are sterically incompatible with the folate binding pocket, supports the use of 9-methyl-9H-purine-2,6-diamine as a compact entry scaffold for antifolate design . The compound provides a synthetically tractable core for introducing hydrophobic substituents at N6 and C8 positions to probe the DHFR hydrophobic bonding region identified by Baker and Santi, without the steric penalty of a sugar moiety. This application is directly derived from the DHFR class-level inference evidence in Section 3.

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